molecular formula C20H22N2O4 B5363765 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide

カタログ番号 B5363765
分子量: 354.4 g/mol
InChIキー: OYXIJWPQSSWQBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide, also known as BIX-01294, is a small molecule inhibitor of G9a, a histone lysine methyltransferase. G9a is involved in the epigenetic regulation of gene expression, and its overexpression has been linked to various diseases, including cancer. BIX-01294 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

作用機序

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide inhibits the activity of G9a, a histone lysine methyltransferase that is involved in the epigenetic regulation of gene expression. G9a catalyzes the methylation of histone H3 lysine 9 (H3K9), which is associated with gene repression. This compound binds to the SET domain of G9a and inhibits its activity, leading to a decrease in H3K9 methylation and an increase in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell differentiation and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition to cancer, this compound has been studied for its potential therapeutic applications in other diseases, including HIV, Huntington's disease, and schizophrenia.

実験室実験の利点と制限

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to use in cell culture and animal models. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it is not very specific, and it can inhibit other histone lysine methyltransferases besides G9a. Another limitation is that it has poor solubility in water, which can make it difficult to use in certain experiments.

将来の方向性

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide. One direction is to develop more specific inhibitors of G9a that do not inhibit other histone lysine methyltransferases. Another direction is to study the effects of this compound in combination with other drugs or therapies. This compound has been shown to enhance the effects of certain chemotherapy drugs in cancer cells. Another direction is to study the effects of this compound in animal models of various diseases. This compound has shown promise in animal models of cancer, HIV, Huntington's disease, and schizophrenia. Finally, another direction is to study the potential side effects of this compound in humans. While this compound has been extensively studied in vitro and in animal models, its safety and efficacy in humans have not been fully established.

合成法

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The synthesis is a complex process that requires expertise in organic chemistry.

科学的研究の応用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has also been shown to induce cell differentiation and apoptosis in cancer cells. In addition to cancer, this compound has been studied for its potential therapeutic applications in other diseases, including HIV, Huntington's disease, and schizophrenia.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-20(21-17-5-6-18-19(13-17)26-12-11-25-18)16-3-1-15(2-4-16)14-22-7-9-24-10-8-22/h1-6,13H,7-12,14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXIJWPQSSWQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。